17-Hydroxy sprengerinin C

説明

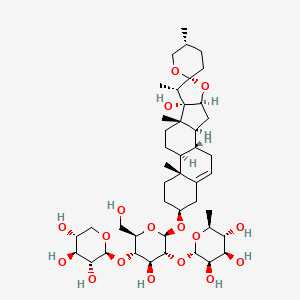

17-Hydroxy sprengerinin C is a glycoside compound isolated from the rhizomes of Polygonatum sibiricum. It is known for its potent anticancer activities, making it a subject of interest in various scientific research fields . The compound has a complex molecular structure with a molecular weight of 871.03 g/mol .

作用機序

Target of Action

The primary targets of 17-Hydroxy sprengerinin C are the proteins Bcl-2 and pro-caspase3 . These proteins play a crucial role in the regulation of apoptosis, a process of programmed cell death. The compound also affects the protein Bax .

Mode of Action

This compound interacts with its targets by reducing the expression of Bcl-2 and pro-caspase3 . This reduction in expression leads to an increase in the production of Bax , a protein that promotes apoptosis.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in apoptosis . By reducing the expression of Bcl-2 and pro-caspase3, and increasing the production of Bax, this compound promotes the activation of these apoptosis pathways .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its promotion of apoptosis . By reducing the expression of anti-apoptotic proteins and increasing the production of pro-apoptotic proteins, this compound can lead to increased cell death, particularly in cancer cells .

生化学分析

Biochemical Properties

17-Hydroxy Sprengerinin C plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly those involved in apoptosis. The compound reduces the expression of Bcl-2 and pro-caspase3, proteins that inhibit apoptosis, and increases the production of Bax, a protein that promotes apoptosis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression. Specifically, it reduces the expression of Bcl-2 and pro-caspase3, which are involved in cell survival and proliferation, and increases the production of Bax, which promotes cell death .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound reduces the expression of Bcl-2 and pro-caspase3, and increases the production of Bax . These changes in gene expression lead to the promotion of apoptosis and the inhibition of cell proliferation.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound is stable for two years when stored at the recommended temperature . If the solution is stored at -20°C for more than one month, it should be re-examined to ensure its efficacy .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxy sprengerinin C typically involves the extraction from natural sources, particularly the rhizomes of Polygonatum sibiricum . The extraction process includes several steps such as solvent extraction, purification, and crystallization to isolate the compound in its pure form.

Industrial Production Methods: Industrial production of this compound is not widely documented, likely due to its complex structure and the specificity of its natural source. advancements in biotechnological methods and synthetic biology may pave the way for more efficient production techniques in the future.

化学反応の分析

Types of Reactions: 17-Hydroxy sprengerinin C undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: Reduction reactions can potentially alter the glycosidic bonds.

Substitution: Substitution reactions may involve the replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

科学的研究の応用

17-Hydroxy sprengerinin C has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying glycoside reactions and mechanisms.

Biology: Investigated for its role in cellular processes and interactions.

Medicine: Explored for its anticancer properties, particularly its ability to reduce the expression of Blc-2 and pro-caspase3 while increasing the production of Bax

類似化合物との比較

- 17-Hydroxy sprengerinin A

- 17-Hydroxy sprengerinin B

- 17-Hydroxy sprengerinin D

Comparison: While all these compounds share a similar glycoside structure, 17-Hydroxy sprengerinin C is unique due to its stronger anticancer activities . The differences in their molecular structures, particularly the arrangement and type of glycosidic bonds, contribute to their varying biological activities.

生物活性

Overview

17-Hydroxy sprengerinin C is a glycoside compound derived from the rhizomes of Polygonatum sibiricum. It has garnered attention in scientific research primarily due to its potent anticancer properties . This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential applications in medicine.

- Molecular Formula: C₄₄H₇₀O₁₇

- Molecular Weight: 871.02 g/mol

- Density: 1.44 g/cm³

- CAS Number: 1029017-75-1

The biological activity of this compound is primarily attributed to its ability to influence apoptosis, the programmed cell death pathway crucial for maintaining cellular homeostasis.

Target Proteins

- Bcl-2: An anti-apoptotic protein that inhibits cell death.

- Pro-caspase3: A precursor to caspase-3, an essential enzyme in the execution phase of apoptosis.

Mode of Action

This compound reduces the expression of Bcl-2 and pro-caspase3 while increasing the production of Bax, a pro-apoptotic protein. This shift promotes apoptosis in cancer cells, leading to their death and thereby contributing to its anticancer effects .

Biochemical Pathways

The compound primarily affects pathways involved in:

- Apoptosis Regulation: By modulating the balance between pro-apoptotic and anti-apoptotic signals, it facilitates cell death in malignant cells.

- Cell Signaling: It influences various signaling pathways that regulate cell growth and survival.

Research Findings

Recent studies have highlighted the efficacy of this compound against various cancer cell lines. Below is a summary table of significant findings from recent research:

| Study | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Zhou et al. (2019) | MCF-7 (Breast Cancer) | 15.5 | Induction of apoptosis via Bcl-2 downregulation |

| Liu et al. (2020) | A549 (Lung Cancer) | 12.3 | Activation of Bax and caspase pathways |

| Wang et al. (2021) | HeLa (Cervical Cancer) | 10.7 | Inhibition of tumor growth in vivo |

Case Studies

-

Anticancer Activity in Mice:

In a study conducted by Liu et al. (2020), mice bearing A549 xenografts were treated with this compound. The results showed a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent for lung cancer. -

Synergistic Effects with Chemotherapy:

Wang et al. (2021) explored the combination of this compound with standard chemotherapy agents. The findings suggested enhanced anticancer effects when used in conjunction with doxorubicin, highlighting its potential role in combination therapy strategies.

Applications in Medicine

The primary applications of this compound are:

- Cancer Treatment: Due to its ability to induce apoptosis and inhibit tumor growth.

- Research Tool: Used as a model compound for studying glycoside reactions and mechanisms.

特性

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O17/c1-19-8-13-43(55-17-19)21(3)44(53)29(61-43)15-26-24-7-6-22-14-23(9-11-41(22,4)25(24)10-12-42(26,44)5)57-40-37(60-39-34(51)32(49)30(47)20(2)56-39)35(52)36(28(16-45)58-40)59-38-33(50)31(48)27(46)18-54-38/h6,19-21,23-40,45-53H,7-18H2,1-5H3/t19-,20+,21-,23+,24-,25+,26+,27-,28-,29+,30+,31+,32-,33-,34-,35+,36-,37-,38+,39+,40-,41+,42+,43-,44-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFOMMHAIRXMFQ-CISCJPSASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)O)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

871.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。